

Fmoc-Sar-OPfp: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Fmoc-Sar-OPfp**

Cat. No.: **B557275**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Fmoc-Sar-OPfp** (Fluorenylmethyloxycarbonyl-Sarcosine-Pentafluorophenyl Ester), a key reagent in modern peptide synthesis. We will delve into its chemical properties, detailed experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and explore the biological significance of incorporating sarcosine into peptide chains, including a relevant signaling pathway.

Core Data Presentation

Quantitative data for **Fmoc-Sar-OPfp** is summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	159631-29-5	[1] [2] [3]
Molecular Weight	477.38 g/mol	[1] [2] [4]
Molecular Formula	C ₂₄ H ₁₆ F ₅ NO ₄	[1] [2] [5]
Purity	Typically ≥95% (HPLC)	[1] [6]
Appearance	White to off-white powder	[7]
Storage	4°C	[1]

Introduction to Fmoc-Sar-OPfp in Peptide Synthesis

Fmoc-Sar-OPfp is an amino acid derivative specifically designed for efficient peptide synthesis. It combines three key features:

- Fmoc (9-fluorenylmethyloxycarbonyl) Protecting Group: This base-labile protecting group is fundamental to the widely used Fmoc-SPPS strategy.^{[8][9]} It remains stable during the coupling reaction but can be readily removed under mild basic conditions, typically with piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.^{[8][9]}
- Sarcosine (Sar): As the N-methylated form of glycine, sarcosine offers unique advantages when incorporated into a peptide backbone.^{[1][2][4][5][10]} The presence of the methyl group can enhance the metabolic stability of the peptide by making it more resistant to enzymatic degradation.^[11] This is a crucial property for the development of peptide-based therapeutics with improved pharmacokinetic profiles.^{[1][2][10]}
- Pentafluorophenyl (Pfp) Ester: The OPfp group is a highly reactive activating group.^[12] It facilitates a rapid and efficient coupling reaction between the sarcosine residue and the free amine of the growing peptide chain, even in cases of sterically hindered amino acids.^[12] This high reactivity helps to minimize side reactions and can lead to higher purity of the final peptide product.

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a detailed methodology for the use of **Fmoc-Sar-OPfp** in a standard Fmoc-SPPS workflow. These are generalized procedures and may require optimization based on the specific peptide sequence and solid support used.

Resin Preparation and Swelling

The choice of resin depends on whether the desired peptide will have a C-terminal carboxylic acid or amide.^{[6][13]}

- Procedure:

- Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal acid) in a reaction vessel.
- Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.[\[6\]](#)[\[13\]](#)
- Gently agitate the resin for at least 30-60 minutes to ensure complete swelling.[\[13\]](#)
- After swelling, drain the solvent.

Fmoc Deprotection

This step removes the Fmoc group from the resin or the previously coupled amino acid, exposing a free amine for the next coupling reaction.

- Procedure:
 - Add a 20% solution of piperidine in DMF to the swollen resin.[\[6\]](#)[\[13\]](#)
 - Agitate the mixture for 5-20 minutes at room temperature.[\[6\]](#)
 - Drain the piperidine solution.
 - Repeat the piperidine treatment for another 5-20 minutes to ensure complete deprotection.
 - Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

Coupling of Fmoc-Sar-OPfp

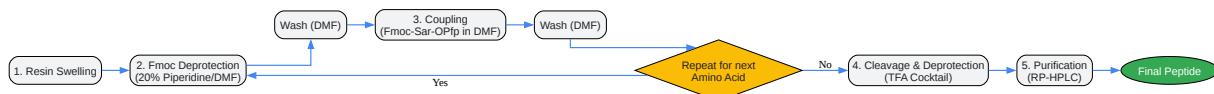
This is the core step where **Fmoc-Sar-OPfp** is incorporated into the peptide chain. The high reactivity of the OPfp ester generally allows for efficient coupling without the need for additional coupling reagents.

- Procedure:
 - Dissolve **Fmoc-Sar-OPfp** (typically 1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

- Add the **Fmoc-Sar-OPfp** solution to the deprotected resin.
- Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to 4 hours.
- To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative test (beads remain colorless or yellow) indicates that all free amines have reacted.
- If the coupling is incomplete, the reaction time can be extended, or a second coupling can be performed with a fresh solution of **Fmoc-Sar-OPfp**.
- After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF.

Peptide Chain Elongation

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.

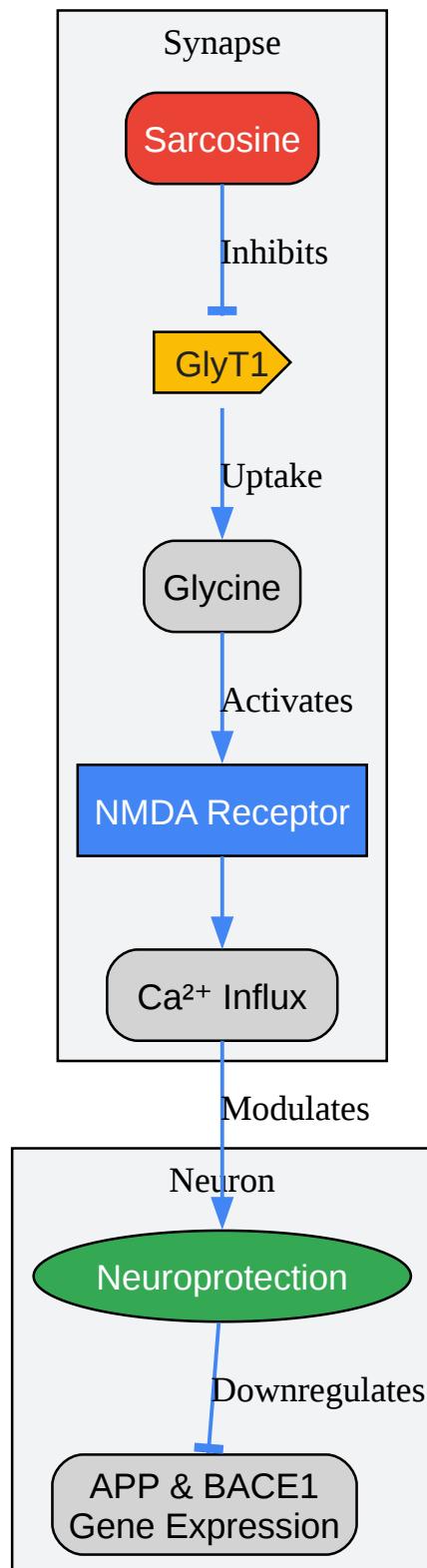

Cleavage of the Peptide from the Resin and Final Deprotection

This final step cleaves the synthesized peptide from the solid support and removes any side-chain protecting groups.

- Procedure:
 - After the final amino acid has been coupled and deprotected, thoroughly wash the peptide-resin with DCM and dry it under vacuum.
 - Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[\[6\]](#)
 - Add the cleavage cocktail to the dried peptide-resin.
 - Gently agitate the mixture at room temperature for 2-3 hours.[\[6\]](#)

- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Collect the precipitated peptide by centrifugation or filtration.
- Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
- Dry the crude peptide. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram


[Click to download full resolution via product page](#)

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using **Fmoc-Sar-OPfp**.

Signaling Pathway and Biological Relevance of Sarcosine

The incorporation of sarcosine into peptides is a strategic approach in drug design to enhance their therapeutic potential. Sarcosine itself has been investigated for its biological activities, particularly its role as an N-methyl-D-aspartate (NMDA) receptor co-agonist through the inhibition of the glycine transporter 1 (GlyT1).^[14] Furthermore, studies have explored the neuroprotective effects of sarcosine in the context of Alzheimer's disease, where it has been shown to influence the expression of genes involved in the amyloidogenic pathway, such as the Amyloid Precursor Protein (APP) and Beta-secretase 1 (BACE1).^[3]

The following diagram illustrates a simplified signaling pathway relevant to the neuroprotective effects of sarcosine.

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the neuroprotective signaling pathway influenced by sarcosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. N-Methylated α -Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbino.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Effect of the sarcosine residue on sequence scrambling in peptide b(5) ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. delivertherapeutics.com [delivertherapeutics.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. chem.uci.edu [chem.uci.edu]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Fmoc-Sar-OPfp: A Comprehensive Technical Guide for Peptide Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557275#fmoc-sar-opfp-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com